1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-one
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Overview
Description
1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-one is an organic compound that belongs to the class of bipyrimidine derivatives. This compound is characterized by the presence of a bipyrimidine core with a methyl group at the 4-position and an ethanone group at the 1-position. Bipyrimidine derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2,2’-bipyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bipyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted bipyrimidine derivatives.
Scientific Research Applications
1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-2-nitrophenyl)ethanone: Similar in structure but contains a nitro group instead of a bipyrimidine core.
4-Acetyl-1-methyl-1-cyclohexene: Contains a cyclohexene ring instead of a bipyrimidine core.
Uniqueness
1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-one is unique due to its bipyrimidine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJQKLUVCLMCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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